(2R,3R,4S)-2,3,4-Trihydroxypentanal
Description
(2R,3R,4S)-2,3,4-Trihydroxypentanal is a polyhydroxy aldehyde with a molecular formula of C₅H₁₀O₄ and a molecular weight of 134.13 g/mol. It features three hydroxyl groups and an aldehyde functional group, with stereochemical configurations critical to its biochemical interactions. Polyhydroxy aldehydes are foundational in carbohydrate chemistry, often serving as intermediates in metabolic pathways or structural components of polysaccharides .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m0/s1 |
InChI Key |
WDRISBUVHBMJEF-VAYJURFESA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2,3,4-Trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of D-arabinose using mild oxidizing agents such as bromine water or nitric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective oxidation of the primary alcohol group to an aldehyde while preserving the stereochemistry of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as the fermentation of specific microorganisms that can produce the compound from simple sugars. Enzymatic methods using oxidoreductases can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2,3,4-Trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: (2R,3R,4S)-2,3,4-Trihydroxypentanoic acid.
Reduction: (2R,3R,4S)-2,3,4-Trihydroxypentanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
(2R,3R,4S)-2,3,4-Trihydroxypentanal has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various derivatives.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2,3,4-Trihydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate for oxidoreductases, leading to the formation of various metabolites. These metabolites can then enter different metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Additional Hydroxyl Groups
(2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal
- Molecular Formula : C₅H₁₀O₅
- CAS No.: 613-83-2
- Key Features : Contains an additional hydroxyl group at the C5 position. This compound is a constituent of nucleic acids, coenzymes, and bacterial polysaccharides (e.g., Salmonella), highlighting its biological significance .
(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal
- CAS No.: 58-86-6, 6763-34-4, 25990-60-7
- Key Features: Differs in stereochemistry at C3 and C3.
Stereoisomers and Configuration-Dependent Properties
(2S,3R,4S)-2,3,4,5-Tetrahydroxypentanal (L-(-)-Xylose)
- CAS No.: 609-06-3
- Applications: Restricted to laboratory research (non-household/drug use). Demonstrates how stereochemistry alters functionality compared to the target compound .
(2S,3R,4R)-2,3,4,5-Tetrahydroxypentanal (D-(-)-Arabinose)
Functional Group Derivatives
(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanoic Acid
- Molecular Formula : C₅H₁₀O₆
- Key Features : Oxidation of the aldehyde group to a carboxylic acid increases polarity and acidity (pKa ~3–4). Used in synthetic biochemistry with 95% purity .
(2R,3S,4R)-2-(2,3-Dihydroxypropoxy)-3,4,5-trihydroxypentanal
- Molecular Formula : C₈H₁₆O₇
- Key Features: Ether linkage introduces hydrophobicity. No direct hazard data, but structural complexity suggests niche applications in glycochemistry .
Comparative Data Table
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